

An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-N,N-diethyl-4-methylaniline

Cat. No.: B1377943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

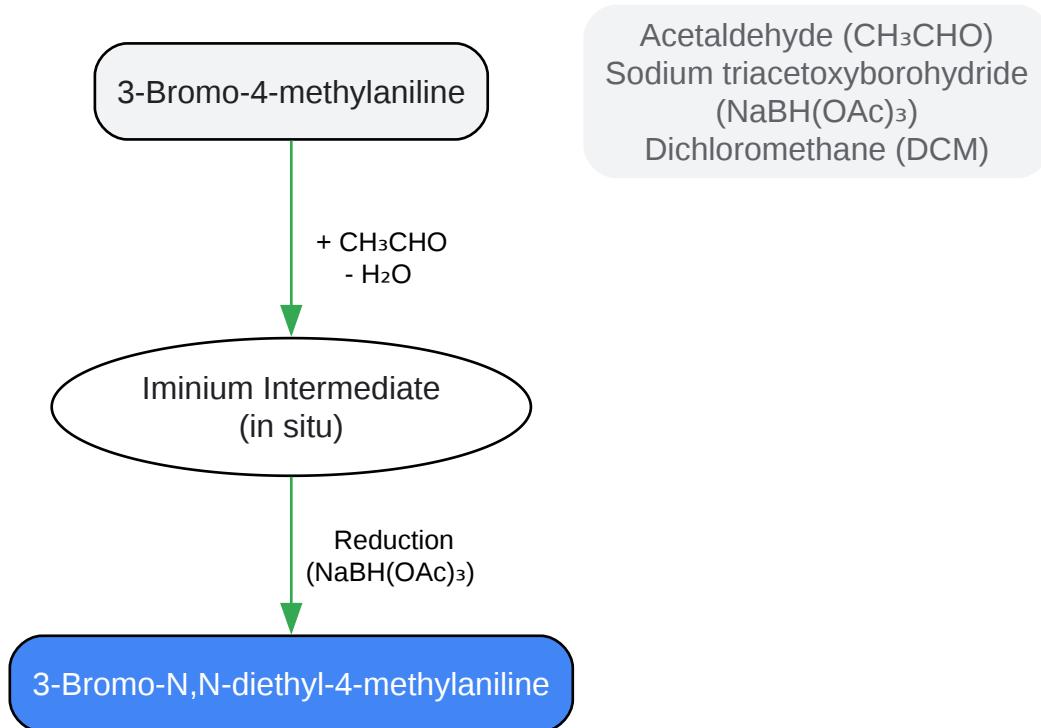
Abstract

This technical guide provides a comprehensive literature review of **3-Bromo-N,N-diethyl-4-methylaniline** (CAS No. 761001-66-5), a substituted aromatic amine with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper compiles information on its precursor, 3-Bromo-4-methylaniline, and closely related structural analogs. A detailed, plausible synthetic protocol for the preparation of **3-Bromo-N,N-diethyl-4-methylaniline** is presented, along with predicted physical and spectroscopic properties. This guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar compounds.

Introduction

3-Bromo-N,N-diethyl-4-methylaniline is a halogenated tertiary aniline. Such compounds are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of a bromine atom allows for further functionalization through various cross-coupling reactions, while the diethylamino group influences the electronic properties and solubility of the molecule. This document summarizes the available information on the synthesis and properties of this compound and its precursors, providing a framework for its laboratory preparation and characterization.

Physicochemical Properties


Quantitative data for **3-Bromo-N,N-diethyl-4-methylaniline** is not readily available in the literature. However, by examining its precursor and structurally similar compounds, we can predict its properties.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
<hr/>					
Precursor					
3-Bromo-4-methylaniline	7745-91-7	C ₇ H ₈ BrN	186.05	27-30[1]	254-257[1]
<hr/>					
Target Compound (Predicted)					
3-Bromo-N,N-diethyl-4-methylaniline	761001-66-5	C ₁₁ H ₁₆ BrN	242.16	-25-35	~270-290
<hr/>					
Analogous Compounds					
N,N-Diethyl-4-methylaniline	613-48-9	C ₁₁ H ₁₇ N	163.26	N/A	103 (at 10 mmHg)
<hr/>					
4-Bromo-N,N-diethylaniline	2052-06-4	C ₁₀ H ₁₄ BrN	228.13	32-35	269-271
<hr/>					
3-Bromo-N,N-diethylaniline	53142-19-1	C ₁₀ H ₁₄ BrN	228.13[2]	N/A	N/A
<hr/>					

Synthesis of 3-Bromo-N,N-diethyl-4-methylaniline

A plausible and efficient method for the synthesis of **3-Bromo-N,N-diethyl-4-methylaniline** is the reductive amination of its primary amine precursor, 3-Bromo-4-methylaniline, with acetaldehyde. This method avoids the polyalkylation often observed with alkyl halides.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Bromo-N,N-diethyl-4-methylaniline**.

Detailed Experimental Protocol

This protocol is based on established procedures for the reductive amination of aromatic amines.[3][4][5]

Materials:

- 3-Bromo-4-methylaniline (1.0 eq)
- Acetaldehyde (2.5 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)

- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3-Bromo-4-methylaniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the aniline is completely dissolved.
- Addition of Aldehyde: Add acetaldehyde (2.5 eq) to the solution at room temperature. Stir the reaction mixture for 30 minutes to facilitate the formation of the iminium intermediate.
- Reduction: Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture over 15-20 minutes. The reaction is mildly exothermic. Maintain the temperature at or near room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **3-Bromo-N,N-diethyl-4-methylaniline**.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

- Aromatic Protons (3H): Expected in the range of 6.5-7.5 ppm. The proton ortho to the bromine is expected to be a singlet or a narrow doublet. The other two protons on the aromatic ring will likely appear as doublets.
- Methylene Protons (-CH₂-): A quartet around 3.3-3.5 ppm due to coupling with the methyl protons of the ethyl groups.
- Methyl Protons (Ar-CH₃): A singlet around 2.2-2.4 ppm.
- Methyl Protons (-CH₃ of ethyl): A triplet around 1.1-1.3 ppm, coupled to the methylene protons.

¹³C NMR Spectroscopy

- Aromatic Carbons (6C): Expected in the range of 110-150 ppm. The carbon bearing the nitrogen will be the most downfield, while the carbon bearing the bromine will also be significantly shifted.
- Methylene Carbons (-CH₂-): Expected around 45-50 ppm.
- Aromatic Methyl Carbon (Ar-CH₃): Expected around 20-22 ppm.
- Ethyl Methyl Carbons (-CH₃): Expected around 12-15 ppm.

Infrared (IR) Spectroscopy

- C-H stretching (aromatic): ~3000-3100 cm⁻¹
- C-H stretching (aliphatic): ~2850-2970 cm⁻¹^[6]
- C=C stretching (aromatic): ~1500-1600 cm⁻¹^[6]
- C-N stretching: ~1200-1350 cm⁻¹
- C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry

- Molecular Ion (M⁺): Expected at m/z 241 and 243 with an approximate 1:1 ratio, characteristic of a compound containing one bromine atom.
- Major Fragmentation: Loss of a methyl group (M-15) from one of the ethyl side chains is a common fragmentation pathway for N,N-diethylanilines, leading to a fragment at m/z 226/228.^[7] Further fragmentation may involve the loss of ethylene.

Applications and Future Directions

While specific applications for **3-Bromo-N,N-diethyl-4-methylaniline** are not documented, its structure suggests several potential uses:

- Pharmaceutical Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activity. The bromo- and amino- functionalities allow for diverse chemical modifications.
- Materials Science: It could be used in the synthesis of dyes, conductive polymers, or other organic materials where its electronic and steric properties can be exploited.
- Agrochemicals: Many substituted anilines are precursors to herbicides and pesticides.

Further research is needed to explore the reactivity of this compound and to evaluate its utility in various synthetic applications. The detailed synthetic protocol and predicted analytical data provided in this guide should facilitate such investigations.

Safety Information

As with all bromo-aniline derivatives, **3-Bromo-N,N-diethyl-4-methylaniline** should be handled with care. It is predicted to be toxic if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR Comparison [webspectra.chem.ucla.edu]
- 2. 3-Bromo-n,n-diethylaniline | C10H14BrN | CID 263036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. redalyc.org [redalyc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. N,N-Diethylaniline(91-66-7) IR Spectrum [m.chemicalbook.com]
- 7. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-N,N-diethyl-4-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1377943#literature-review-of-3-bromo-n-n-diethyl-4-methylaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com